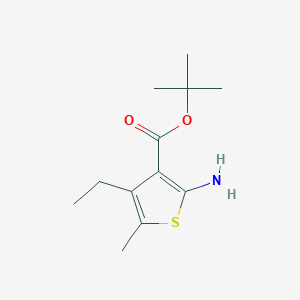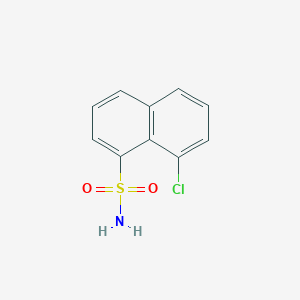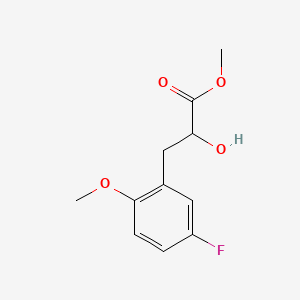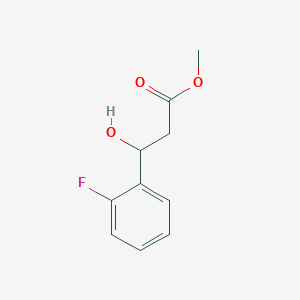
Methyl 3-(2-fluorophenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-fluorophenyl)-3-hydroxypropanoate is a chemical compound with the following structural formula:
CH3COOCH2C(OH)C6H4F
It belongs to the class of esters and contains a hydroxy group, a fluorine atom, and an aromatic ring. This compound has diverse applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes::
Suzuki–Miyaura Coupling:
Industrial Production:: Industrial-scale production methods may involve optimized versions of the above synthetic routes, ensuring efficiency and scalability.
Chemical Reactions Analysis
Methyl 3-(2-fluorophenyl)-3-hydroxypropanoate undergoes various reactions:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: Reduction of the carbonyl group can lead to the alcohol form.
Substitution: The fluorine atom can participate in substitution reactions.
Suzuki–Miyaura Coupling: As mentioned earlier, this compound is involved in cross-coupling reactions.
Common reagents include boron-based compounds (boronic acids), reducing agents (such as lithium aluminum hydride), and palladium catalysts.
Scientific Research Applications
Methyl 3-(2-fluorophenyl)-3-hydroxypropanoate finds applications in:
Medicinal Chemistry: It may serve as a precursor for drug development due to its unique structure.
Organic Synthesis: Researchers use it as a building block for more complex molecules.
Materials Science: Its reactivity makes it valuable for designing functional materials.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. its hydroxy and fluorine groups likely play key roles in interactions with biological targets or catalytic processes.
Comparison with Similar Compounds
While Methyl 3-(2-fluorophenyl)-3-hydroxypropanoate is unique, similar compounds include:
But-2-enamide, N-(2-fluorophenyl)-3-methyl-: A related compound with different functional groups.
Flubrotizolam: A thienotriazolodiazepine derivative with sedative and anxiolytic effects.
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl 3-(2-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H11FO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9,12H,6H2,1H3 |
InChI Key |
IYTGMOVPCCCHTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


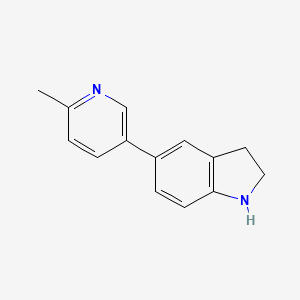
![2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)
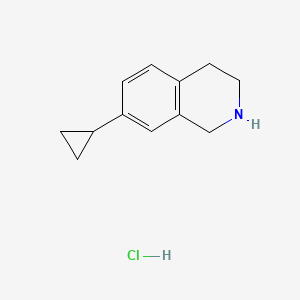
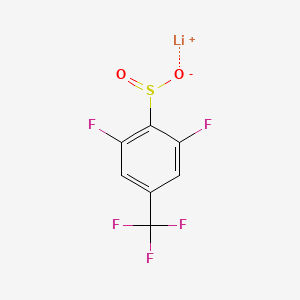
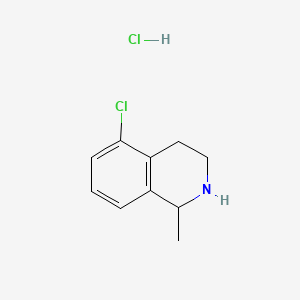
![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)
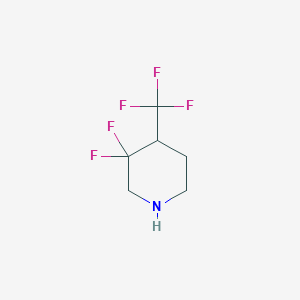
![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)
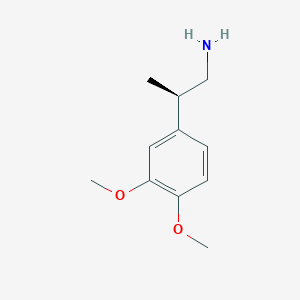
![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)
![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13578609.png)
